cis-Terbinafine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151045 | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78628-81-6 | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbinafine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBINAFINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereochemical Control
Strategies for Stereoselective Synthesis of Terbinafine (B446) Isomers
Stereoselective synthesis strategies are paramount in producing the desired terbinafine isomer while minimizing the other. Early synthetic routes often produced mixtures of cis and trans isomers, necessitating difficult purification steps. quickcompany.ingoogleapis.com Consequently, research has focused on developing pathways that offer high stereochemical control.
While most research aims to avoid the formation of cis-terbinafine, specific methods for its preparation have been developed, primarily for use as an analytical standard. One patented method details a route to synthesize high-purity (Z)-terbinafine hydrochloride. google.com The process begins with tert-butylacetylene, which is reacted with n-butyllithium to form lithium tert-butylacetylide. This is followed by a reaction with acrolein to produce the intermediate 3-hydroxy-6,6-dimethyl-1-hepten-4-yne. google.com
Subsequent halogenation of this alcohol with hydrobromic acid and phosphorus tribromide yields a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-2-hepten-4-yne. google.com This mixture of bromo-intermediates is then condensed with N-methyl-1-naphthylmethylamine under alkaline conditions to form a mixture of terbinafine isomers. From this mixture, the (Z)-isomer is isolated and purified by forming its hydrochloride salt and refining it with methyl tert-butyl ether. google.com
Another approach that can yield significant amounts of the cis-isomer involves a β-elimination reaction. The synthesis of an alcohol precursor, followed by its conversion to a mesylate and subsequent elimination using potassium t-butoxide, was found to produce a nearly 1:1 mixture of (E)- and (Z)-terbinafine, which could then be separated by flash column chromatography. koreascience.kr
The choice of precursors and reaction conditions is crucial in directing the stereochemical outcome of the synthesis. The synthesis of terbinafine isomers often involves the key intermediate 1-halo-6,6-dimethyl-2-hepten-4-yne. The stereochemical composition of this intermediate directly influences the final cis/trans ratio of the product.
Research into the synthesis of this halo-intermediate has shown that different conditions can favor one isomer over the other. For instance, the reaction of 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) with HBr and PBr₃ is reported to yield a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne. google.com A process using a five-fold excess of HCl with 6,6-dimethylhept-1-en-4-yn-3-ol produced a 3.4:1 trans/cis isomer mixture of the corresponding chloro-intermediate. justia.com
The following table summarizes various reaction pathways and the resulting isomer ratios, highlighting the influence of precursors and conditions.
| Precursors | Reagents/Catalyst | Conditions | Product | Isomer Ratio (trans:cis) | Reference |
| 6,6-dimethylhept-1-en-4-yn-3-ol | 40% HBr, PBr₃ | Alcohol medium | 1-bromo-6,6-dimethyl-2-hepten-4-yne | 3:1 | google.com |
| 6,6-dimethylhept-1-en-4-yn-3-ol | HCl (5-fold excess) | Inert atmosphere, -2°C to 0°C, 24 hours | 1-chloro-6,6-dimethyl-2-hepten-4-yne | 3.4:1 | justia.com |
| N-methyl-N-(1-naphthylmethyl)-3-amino-1-propyne mesylate | Potassium t-butoxide | DMF, 0°C | Terbinafine | ~1:1 | koreascience.kr |
| (E)-1,3-dichloropropene, N-methyl-1-napthalenemethylamine | K₂CO₃, KI | Acetonitrile | (E)-N-(3-chloro-2-propenyl)-N-methyl-1-naphthalene-methylamine | Selective for E-isomer | google.comgoogleapis.com |
| (E)-vinyl iodide, alkynyl-stannane | Palladium catalyst | Not specified | Terbinafine | Stereospecific, maintains E-configuration | google.comgoogleapis.comresearchgate.net |
Development and Optimization of Reaction Pathways for cis-Configuration Specificity
Control and Mitigation of this compound Formation in trans-Terbinafine Synthesis
Given that trans-terbinafine is the desired active pharmaceutical ingredient, significant effort has been invested in methods to minimize the formation of the cis-isomer during synthesis. The primary strategies involve stereospecific reactions and post-synthesis purification.
Several stereospecific synthetic routes have been developed to produce trans-terbinafine with very low levels of the cis-isomer. One effective method involves the palladium-catalyzed coupling reaction between vinyl halides and alkynyl-stannanes, which proceeds with high yield and preserves the stereochemistry of the double bond. google.comgoogleapis.com Another highly stereospecific process involves the initial reaction of N-methyl-1-napthalenemethylamine with (E)-1,3-dichloropropene. This selectively yields the (E)-vinyl chloride intermediate, which is then reacted with tert-butylacetylene using palladium and copper catalysts to produce trans-terbinafine in almost quantitative yields. google.comgoogleapis.comjustia.com
When synthetic routes produce a mixture of isomers, purification becomes necessary. A common industrial method is the fractional crystallization of terbinafine hydrochloride. The trans-isomer's hydrochloride salt is typically less soluble in certain solvents, such as isopropanol (B130326) or ethyl acetate (B1210297), than the cis-isomer's salt. quickcompany.injustia.com This difference in solubility allows for the selective crystallization of pure trans-terbinafine hydrochloride, leaving the majority of the cis-isomer in the mother liquor. justia.com This method is advantageous over column chromatography, which is generally not practical for large-scale industrial production. quickcompany.ingoogleapis.com
Industrial Scale-Up Considerations for Isomer-Specific Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges related to cost, safety, efficiency, and purity. Early terbinafine syntheses relied on reagents like n-butyllithium, which is pyrophoric and difficult to handle on a large scale, and the toxic chemical acrolein. googleapis.comgoogle.com Furthermore, the reliance on chromatographic separation to isolate the trans-isomer from the cis-isomer is not economically viable for industrial manufacturing. quickcompany.in
Modern industrial processes for terbinafine have been optimized to overcome these limitations. Key considerations include:
Reagent Selection: Replacing hazardous or expensive reagents like n-butyllithium with more manageable alternatives, such as Grignard reagents (e.g., ethylmagnesium bromide). quickcompany.ingoogleapis.com
Purification Methods: Utilizing scalable and cost-effective purification techniques, such as the recrystallization of the hydrochloride salt, to meet the stringent purity requirements for pharmaceuticals, which may limit the cis-isomer to less than 0.1%. justia.comcbg-meb.nl
The development of robust, safe, and stereoselective synthetic routes is crucial for the efficient and economical industrial production of terbinafine, ensuring high purity and minimizing the presence of the undesired this compound isomer.
Molecular Mechanisms of Action and Inactivity Characterization
Enzymatic Interaction Profiles of cis-Terbinafine
The primary mechanism of action for the terbinafine (B446) molecule involves direct interaction with and inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. patsnap.comwikipedia.org The geometric configuration of the molecule is paramount to this interaction, dictating its ability to bind to the enzyme and exert an inhibitory effect.
The antifungal power of terbinafine is almost exclusively attributed to the trans-isomer. This isomer is a potent, non-competitive inhibitor of fungal squalene epoxidase. nih.govbibliotekanauki.pl Research demonstrates that it effectively inhibits the enzyme at nanomolar concentrations. chemsrc.com In stark contrast, the cis-isomer of terbinafine shows significantly lower biological activity and is considered to have poor therapeutic efficacy. google.com
The difference in inhibitory capacity is reflected in their respective inhibition constants (Ki). While the trans-isomer potently inhibits the Candida albicans squalene epoxidase, the cis-isomer is a substantially weaker inhibitor. This selectivity ensures that the therapeutic action is targeted towards the fungal enzyme, as even the active trans-isomer is a much less effective inhibitor of the analogous mammalian squalene epoxidase involved in cholesterol synthesis. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Antifungal Activity |
|---|---|---|---|---|
| trans-Terbinafine | Candida Squalene Epoxidase | ~30 nM nih.govchemsrc.com | Non-competitive nih.govbibliotekanauki.pl | High |
| This compound | Candida Squalene Epoxidase | Significantly higher than trans-isomer; low affinity | Not applicable due to low activity | Low / Inactive google.com |
| trans-Terbinafine | Rat Liver Squalene Epoxidase | ~77 µM nih.gov | Competitive nih.gov | Low (demonstrating selectivity) |
The profound difference in activity between the two isomers is a direct result of their three-dimensional structures and how they fit within the enzyme's binding pocket. Molecular modeling studies of the active trans-terbinafine's interaction with squalene epoxidase from Saccharomyces cerevisiae reveal critical binding features. The lipophilic part of the molecule, including the tert-butyl group, orients itself vertically within a hydrophobic binding pocket of the enzyme. nih.gov This orientation is stabilized by key interactions, including a hydrogen bond formed between the amine nitrogen of terbinafine and the hydroxyl group of a tyrosine residue (Tyr90) in the enzyme. nih.govsemanticscholar.org
Comparative Analysis of cis- and trans-Terbinafine with Fungal Squalene Epoxidase
Downstream Effects on Fungal Cellular Processes
The inhibition of squalene epoxidase by trans-terbinafine initiates a cascade of downstream events that are ultimately lethal to the fungal cell. The inactivity of this compound means it fails to trigger this fungicidal cascade.
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity. patsnap.com The potent inhibition of squalene epoxidase by trans-terbinafine specifically blocks an early step in the ergosterol biosynthesis pathway. medicines.org.uk This leads to a critical deficiency of ergosterol, which compromises the integrity and function of the fungal cell membrane. nih.govgoogle.com
Because this compound does not effectively inhibit the enzyme, it does not significantly disrupt the ergosterol synthesis pathway. Fungal cells exposed to this compound alone would not experience the ergosterol depletion necessary to arrest growth or compromise membrane function.
A second, and equally important, consequence of squalene epoxidase inhibition by trans-terbinafine is the intracellular accumulation of its substrate, squalene. nih.govresearchgate.net At high concentrations, squalene itself is cytotoxic. It is believed to interfere with membrane function and cell wall synthesis, contributing directly to the fungicidal effect of the drug. nih.govgoogle.com
This toxic accumulation is a direct result of the enzymatic block. Since this compound fails to create this block, it does not cause a significant buildup of intracellular squalene. Therefore, the cytotoxic effects associated with squalene accumulation are not observed with the cis-isomer.
| Cellular Process | Effect of trans-Terbinafine | Effect of this compound |
|---|---|---|
| Squalene Epoxidase Inhibition | Potent Inhibition nih.gov | Negligible Inhibition google.com |
| Ergosterol Biosynthesis | Blocked, leading to deficiency medicines.org.uk | Largely Unaffected |
| Intracellular Squalene Level | Accumulates to toxic levels google.com | Remains at normal levels |
| Fungal Cell Viability | Fungicidal (cell death) researchgate.net | Largely Unaffected |
Influence on Ergosterol Biosynthesis Pathways and Membrane Integrity
Exploration of this compound's Activity Beyond Fungal Targets
While the primary focus of terbinafine research is its antifungal activity via squalene epoxidase inhibition, some studies have explored potential off-target effects of the parent drug. For instance, terbinafine has been investigated for its antitumor functions, with some research suggesting it may act independently of squalene epoxidase by inhibiting targets such as the Kinase Suppressor of Ras 1 (KSR1), thereby suppressing cancer cell proliferation pathways. researchgate.net Other genome-wide screening studies in yeast have suggested that terbinafine may have additional targets, such as the translation initiation factor Tif302. nih.gov
However, these investigations have been conducted using "terbinafine," which is overwhelmingly the active trans-isomer. There is a notable lack of research specifically investigating the off-target profile of this compound. In the scientific and pharmaceutical literature, this compound is almost exclusively regarded as a stereoisomeric impurity from the manufacturing process, with its primary relevance being for analytical and quality control purposes rather than for any inherent biological activity. google.com
Modulation of De Novo Nucleotide Synthesis Pathways
Recent studies have illuminated a significant, direct cytotoxic effect of terbinafine on cancer cells by interrupting the de novo synthesis of nucleotides. nih.gov This mechanism is particularly relevant in rapidly proliferating cells, such as those in colorectal cancer (CRC), which have a high demand for nucleotide precursors for DNA replication. nih.govmdpi.com
The core of this mechanism involves the inhibition of squalene epoxidase (SQLE), an enzyme primarily known for its role in sterol biosynthesis. nih.govnih.gov In cancer cells, the inhibition of SQLE by terbinafine initiates a cascade of metabolic changes. A key event is the reduction of the cellular ratio of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to its reduced form, NADPH. nih.gov This shift in the NADP+/NADPH balance directly suppresses the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate pathway (PPP). nih.govthno.org
Table 1: Effect of Terbinafine on Colorectal Cancer (CRC) Cell Proliferation and Nucleotide Synthesis
This table summarizes research findings on the impact of terbinafine treatment on key parameters of cell proliferation and nucleotide metabolism in various CRC cell lines.
| Parameter | Cell Line(s) | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Relative Cell Number | HCT116, HT29, LoVo, DLD1 | 10 µM or 25 µM Terbinafine | Significant decrease in cell numbers compared to vehicle control. | nih.gov |
| Cell Cycle Distribution | CRC cells | Terbinafine | Decrease in the proportion of cells in the S phase and an increase in the G1 phase. | nih.gov |
| Newly Synthesized dNTPs | CRC cells | Terbinafine | Greater reduction in the concentration of newly synthesized dNTPs compared to vehicle. | nih.gov |
| Ribose-5-Phosphate (R5P) | CRC cells | Terbinafine | Reduced concentration compared to vehicle control. | nih.gov |
| Growth Inhibition Reversal | CRC cells | Terbinafine + Exogenous dNTPs | Growth inhibition caused by terbinafine was largely reversed. | nih.gov |
Investigation of Myeloid-Derived Suppressor Cell (MDSC) Inhibition
Beyond its direct cytotoxic effects on cancer cells, this compound is implicated in modulating the tumor immune microenvironment, notably through the inhibition of myeloid-derived suppressor cells (MDSCs). nih.gov MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumor environments and suppress T-cell responses, thereby facilitating tumor immune evasion. thno.orgimrpress.com
Research indicates that terbinafine administration can significantly reduce the infiltration of MDSCs into the tumor site. nih.govwjgnet.com This effect is believed to be twofold. Firstly, it is linked to the alteration of gut fungal landscapes, suggesting that by modulating the mycobiome, terbinafine can indirectly influence fungus-induced MDSC expansion. nih.gov Secondly, terbinafine exerts a more direct inhibitory action on the metabolic pathways that support MDSC function. thno.org
The mechanism mirrors the one observed in cancer cells, involving the inhibition of G6PD activity. thno.org By reducing the NADP+/NADPH ratio via SQLE inhibition, terbinafine impairs the metabolic processes within MDSCs that are crucial for their immunosuppressive functions. nih.govthno.org This metabolic disruption not only decreases MDSC infiltration but also helps restore the activity of antitumor immune cells, such as T-cells, contributing to a more robust anti-cancer immune response. nih.govwjgnet.com Studies have shown that combining terbinafine with MDSC-depleting antibodies leads to additional benefits in reducing tumor burden and prolonging survival in mouse models. nih.gov
Table 2: Summary of this compound's Investigated Effects on MDSCs
This table outlines the observed effects and mechanistic insights into how this compound impacts Myeloid-Derived Suppressor Cells in a tumor context.
| Effect | Model/System | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Reduced MDSC Infiltration | Mouse models of colorectal cancer | Administration of terbinafine decreased tumor burden and MDSC infiltration. | Reversal of intestinal fungal dysbiosis and direct inhibition. | nih.govwjgnet.com |
| Inhibition of MDSC Immunosuppressive Function | In vitro / In vivo studies | Inhibition of G6PD impairs MDSC immunosuppressive functions. | Reduction of NADP+/NADPH ratio via SQLE inhibition, leading to G6PD suppression. | thno.org |
| Enhanced Antitumor Immunity | Mouse models of colorectal cancer | Terbinafine treatment recovered antitumor immune cell populations. | Reduction of MDSC-mediated T-cell suppression. | nih.gov |
| Synergistic Effect | APCmin/+ mice | Combined treatment with anti-Ly6G antibody and terbinafine provided additional benefits in reducing tumor number. | Dual action of direct MDSC depletion and terbinafine-mediated inhibition. | nih.gov |
Structure Activity Relationship Sar and Computational Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Terbinafine (B446) Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For terbinafine and its analogues, QSAR models have been instrumental in identifying the key features that govern their antifungal potency.
Identification of Key Physicochemical Descriptors Influencing Biological Activity
QSAR studies on terbinafine analogues have consistently highlighted the importance of specific physicochemical properties for their antifungal activity. researchgate.net A study involving 92 different molecules identified several key descriptors using the genetic function approximation (GFA) technique. researchgate.net These models demonstrate that the biological activity of these compounds is significantly influenced by steric, electronic, and lipophilic factors. researchgate.net
Key descriptors often include:
Molar Refractivity (MR): A measure of the volume occupied by a molecule, indicating the importance of steric bulk.
LogP: The logarithm of the partition coefficient, which quantifies the lipophilicity of a compound.
Heat of Formation: An electronic descriptor that provides insight into the molecule's stability.
These models reveal that a delicate balance of these properties is necessary for optimal antifungal activity. For instance, while increased lipophilicity can enhance membrane permeability, excessive bulk can hinder binding to the enzyme's active site.
| Descriptor Category | Specific Descriptor | Influence on Antifungal Activity |
| Steric | Molar Refractivity (MR) | Significant impact on binding and overall activity. researchgate.net |
| Lipophilic | LogP | Influences membrane permeability and access to the target enzyme. |
| Electronic | Heat of Formation | Relates to the electronic stability and reactivity of the molecule. |
| Topological | Charge Distribution | Modulation of charge distribution is key to overcoming resistance. researchgate.net |
Development and Refinement of Pharmacophore Models for Allylamine (B125299) Antifungals
Pharmacophore models define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For allylamine antifungals, these models serve as a blueprint for designing new and more potent inhibitors of squalene (B77637) epoxidase.
Studies have focused on introducing the allylamine pharmacophore into other molecular scaffolds to develop novel antifungal agents. mdpi.comresearchgate.netnih.gov A typical pharmacophore for an allylamine antifungal includes:
A hydrophobic region, often a naphthalene (B1677914) ring, which engages in lipophilic interactions with the enzyme. mdpi.com
A protonatable tertiary amine, which can form a crucial hydrogen bond with the enzyme. nih.gov
The allylamine moiety itself, which is fundamental to the class of compounds.
The development of these models helps in the rational design of new compounds by ensuring they possess the necessary features for high-affinity binding to squalene epoxidase.
Molecular Docking and Dynamics Simulations of cis-Terbinafine and Target Enzymes
Molecular docking and dynamics simulations provide a detailed, atomistic view of how a ligand interacts with its target protein. These computational techniques have been invaluable in understanding the differential binding of terbinafine isomers to squalene epoxidase. nih.govnih.gov
Docking studies have revealed that the lipophilic part of terbinafine, specifically the tert-butyl group, orients itself towards the center of the squalene epoxidase binding pocket. nih.gov This positioning is thought to induce conformational changes in the enzyme, preventing the natural substrate from binding. nih.gov The tertiary amine of terbinafine forms a strong hydrogen bond with the hydroxyl group of Tyr90 in the enzyme's active site, an interaction critical for its inhibitory activity. nih.gov
In the case of this compound, the geometry of the double bond likely forces the molecule into a conformation that cannot be accommodated within the narrow binding pocket of the enzyme. This would disrupt the key interactions observed for the trans-isomer, including the crucial hydrogen bond with Tyr90 and the optimal positioning of the lipophilic side chain. This explains the noncompetitive inhibition pattern of terbinafine, as its binding alters the enzyme's shape. nih.gov
Stereochemical Effects on the Antimicrobial Properties of Related Chemical Entities
The profound impact of stereochemistry on biological activity is not unique to terbinafine. Numerous other antimicrobial agents exhibit similar dependencies, where one stereoisomer is significantly more active than its counterpart(s).
For example, in a study of tetrasubstituted 2,5-diketopiperazines, the different stereoisomers displayed markedly different antibacterial and antifungal activities. nih.gov These differences were attributed to distinct solution structures and membrane interaction potentials, highlighting how stereochemistry can influence not only target binding but also other properties like membrane translocation. nih.gov Similarly, the antifungal activity of certain azole derivatives has been shown to be dependent on their absolute stereochemistry. acs.org
These examples, along with the case of cis- and trans-terbinafine, underscore a fundamental principle in medicinal chemistry: the three-dimensional structure of a molecule is intrinsically linked to its biological function.
Antifungal Efficacy and Drug Resistance Research
Comprehensive In Vitro Antifungal Activity Assessment of cis-Terbinafine
Research into the antifungal properties of terbinafine (B446) has primarily focused on the (E)-isomer, known as trans-terbinafine, which is the active pharmaceutical ingredient in commercial antifungal preparations. cbg-meb.nl The geometric isomer, this compound or (Z)-terbinafine, is typically considered an impurity in the final drug product. cbg-meb.nl While this compound is classified as an antifungal agent and a squalene (B77637) epoxidase inhibitor, detailed public-domain data on its specific in vitro antifungal activity is limited. nih.gov
Determination of Minimum Inhibitory Concentrations (MICs) Against Diverse Fungal Species (Dermatophytes, Yeasts, Molds)
Specific Minimum Inhibitory Concentration (MIC) data for this compound against a diverse range of fungal species are not extensively documented in peer-reviewed literature. The focus of susceptibility testing has been on trans-terbinafine, the biologically active form. For context, one study noted that for a different class of antifungal compounds, monoterpenes, the trans isomers generally exhibited higher antifungal activity than the cis isomers. scielo.br However, direct extrapolation to the terbinafine isomers requires specific experimental validation.
Interactive Table: Published MIC Values for this compound
Use the filter to search for specific fungal species.
| Fungal Species | Drug | MIC Range (µg/mL) | Source |
| All | This compound | No specific data available |
Note: Extensive searches of scientific literature did not yield specific MIC values for the compound this compound. The available research focuses on the trans-isomer of terbinafine.
Minimum Fungicidal Concentration (MFC) Profiling
Mechanistic Studies of Acquired Antifungal Resistance to Terbinafine
Mechanistic studies of antifungal resistance have centered on the clinically used trans-terbinafine, as resistance has emerged in pathogens like Trichophyton species due to drug exposure. These studies provide a framework for understanding potential resistance mechanisms, but direct research implicating this compound in the development of resistance is absent.
Characterization of Mutations in the Squalene Epoxidase (SQLE) Gene
Acquired resistance to trans-terbinafine in dermatophytes is frequently linked to specific point mutations in the gene encoding the target enzyme, squalene epoxidase (SQLE). These mutations can alter the drug-binding site, reducing the inhibitory effect of the compound. While this compound is also known to inhibit squalene epoxidase, no studies have been published that characterize specific SQLE mutations arising from exposure to or conferring resistance against this compound.
Role of ATP-Binding Cassette (ABC) Transporters and Efflux Mechanisms
Overexpression of efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily, is another documented mechanism of resistance to antifungal drugs, including trans-terbinafine. researchgate.net These transporters actively pump the drug out of the fungal cell, reducing its intracellular concentration and efficacy. Research on whether this compound is a substrate for these transporters or if its presence can induce their overexpression has not been reported. Studies investigating the expression of genes encoding ABC transporters in terbinafine-resistant strains have focused on resistance to the trans-isomer. mdpi.com
Adaptive Stress-Response Pathways in Resistant Fungal Strains
Fungi can develop resistance by activating general stress-response pathways that help them survive the cellular stress induced by an antifungal agent. nih.gov For trans-terbinafine, this can involve the stabilization of cellular components and pathways that counteract the drug's effects. researchgate.net There is currently no research available that investigates the activation of adaptive stress-response pathways in fungi specifically as a result of exposure to this compound.
Development of Strategies to Counter Terbinafine Resistance
The emergence of terbinafine resistance necessitates the exploration of new treatment strategies to ensure continued efficacy against dermatophyte infections. Research efforts are increasingly focused on combination therapies and the identification of novel antifungal targets.
One of the primary strategies to combat resistance is the use of combination therapy. clinicalinfobd.comasm.orgnih.gov This approach often involves pairing antifungal agents with different mechanisms of action to create a synergistic effect, potentially leading to better clinical outcomes and a reduced likelihood of developing further resistance. clinicalinfobd.comasm.orgonlinescientificresearch.com
Combination Therapies
Terbinafine and Azoles: The combination of terbinafine and azole antifungals, such as itraconazole (B105839), has been a significant area of investigation. asm.orgmdpi.comnih.gov These two drug classes target different steps in the ergosterol (B1671047) biosynthesis pathway; terbinafine inhibits squalene epoxidase, while azoles inhibit lanosterol (B1674476) 14α-demethylase. mdpi.comnih.gov This dual inhibition can lead to a more potent antifungal effect. nih.gov In vitro studies have demonstrated synergistic interactions between terbinafine and itraconazole against both terbinafine-susceptible and terbinafine-resistant isolates of Trichophyton species. asm.org For some resistant isolates, the combination has shown a significant reduction in the minimum inhibitory concentration (MIC) of terbinafine. asm.org Clinical studies have also suggested that combining oral terbinafine with oral itraconazole can result in higher cure rates for extensive dermatophyte infections compared to monotherapy. onlinescientificresearch.comclinicalinfobd.com Other azoles, including voriconazole (B182144) and posaconazole (B62084), are also considered for resistant cases, often in combination with terbinafine. mdpi.comnih.gov
Systemic and Topical Combinations: Combining oral systemic antifungals with topical agents is another strategy. For instance, oral itraconazole has been used in conjunction with topical azoles like bifonazole, clotrimazole, ketoconazole, luliconazole, and sertaconazole. mdpi.com The addition of topical ciclopirox, a broad-spectrum antifungal with a different mode of action, to oral terbinafine treatment has also been explored. clinicalinfobd.commdpi.com
Investigational Approaches
Efflux Pump Inhibitors: Research has indicated that efflux pumps, which actively transport antifungal drugs out of the fungal cell, can contribute to terbinafine resistance. unimi.itijdvl.com The disruption of these pumps is a potential strategy to restore terbinafine susceptibility. Studies have shown that the use of an efflux pump blocker can reduce the MIC of terbinafine in resistant isolates. ijdvl.com Natural compounds are also being investigated for their ability to act as chemosensitizers by blocking efflux pumps, thereby enhancing the activity of conventional antifungals. frontiersin.org
Targeting Alternative Pathways: A recent study identified the Ptk2-Pma1 pathway as being involved in terbinafine tolerance in Trichophyton rubrum. asm.org The research found that inhibiting this pathway, for example with the proton pump inhibitor omeprazole, could enhance the antifungal effect of terbinafine against resistant strains. asm.org This suggests that targeting cellular pathways that contribute to drug tolerance could be a viable strategy to overcome resistance. asm.org
Novel Antifungal Agents: When standard therapies and combinations fail, newer antifungal agents may be considered. nih.gov While not specifically developed to counter terbinafine resistance, agents like voriconazole and posaconazole have shown effectiveness against resistant dermatophytes. nih.gov
The following tables summarize key research findings on combination therapies against terbinafine-resistant fungi.
Table 1: In Vitro Synergism of Terbinafine and Itraconazole against Trichophyton spp.
| Isolate Type | Number of Isolates | Synergistic Interactions Observed (FICI) | Reference |
| Terbinafine-Susceptible | 9 | 4 (44.4%) | asm.org |
| Terbinafine-Resistant | 7 | 4 (57.1%) | asm.org |
| Fractional Inhibitory Concentration Index (FICI) values between 0.032 and 0.5 were considered synergistic. |
Table 2: Clinical Study of Combination Therapy for Resistant Tinea Infections
| Treatment Regimen | Mycological Cure Rate | Clinical Cure Rate | Complete Cure Rate | Reference |
| Terbinafine (250 mg twice daily) + Itraconazole (100 mg twice daily in a pulse dose) | 82.89% | 79% | 100% | clinicalinfobd.com |
Pharmacokinetic and Metabolic Research Investigations
Absorption and Distribution Studies of Terbinafine (B446) Isomers
Elucidation of Tissue Distribution Patterns and Accumulation Dynamics
Terbinafine, in its active trans-form, is characterized by its high lipophilicity, which dictates its extensive distribution into tissues. It demonstrates a significant propensity to accumulate in keratin-rich structures such as the skin, nails, and hair, as well as in adipose tissue. asm.orgdrugbank.commedicines.org.ukwikipedia.org This accumulation in target tissues is a key feature of its therapeutic action. The volume of distribution for terbinafine is notably large, with estimates ranging from 780 to 2,000 liters, underscoring its widespread tissue distribution. asm.org
Physiologically based pharmacokinetic (PBPK) models for terbinafine indicate that at a steady state, a vast majority of the drug resides in adipose and skin tissues. asm.org These models, developed using data from the active trans-isomer, highlight the importance of these tissues as reservoirs for the compound.
Table 1: Reported Tissue Distribution Characteristics of Terbinafine (trans-isomer)
| Tissue | Observation | Reference |
| Skin, Nails, Hair | High accumulation, fungicidal concentrations achieved. | drugbank.commedicines.org.uk |
| Adipose Tissue | Significant distribution and accumulation. | asm.orgdrugbank.com |
| Sebum | Secreted into sebum, leading to high concentrations in hair follicles. | medicines.org.uk |
Quantitative Analysis of Plasma Protein Binding Characteristics
The binding of terbinafine to plasma proteins is extensive, with studies consistently reporting a binding percentage greater than 99%. drugbank.commedicines.org.ukdrugs.com This high degree of binding is primarily to serum albumin, with additional binding to high and low-density lipoproteins and to a lesser extent, alpha-1-acid glycoprotein. drugbank.com This strong protein binding effectively restricts the concentration of free, unbound drug in the systemic circulation.
Specific quantitative data on the plasma protein binding of cis-terbinafine is not available in the reviewed literature. However, given the structural similarities to the trans-isomer, it is plausible that this compound also exhibits a high affinity for plasma proteins.
In Vitro and In Vivo Metabolic Fate of Terbinafine Isomers
Identification of Cytochrome P450 Enzyme Isoenzymes Involved in Biotransformation
The metabolism of terbinafine is a complex process primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. Research has identified multiple CYP isoenzymes responsible for the biotransformation of trans-terbinafine into various inactive metabolites. The major contributors to this metabolism are CYP2C9, CYP1A2, and CYP3A4, with CYP2C8 and CYP2C19 also playing a role. hpra.ie The involvement of several isoenzymes suggests a broad metabolic capacity for the drug. researchgate.net
There is no specific research identifying the CYP450 isoenzymes involved in the metabolism of this compound. It is reasonable to hypothesize that the same or similar enzymes would be involved due to structural similarities, but dedicated studies are required for confirmation.
Table 2: Cytochrome P450 Isoenzymes Involved in the Metabolism of Terbinafine (trans-isomer)
| CYP Isoenzyme | Role in Metabolism | Reference |
| CYP2C9 | Major contributor | hpra.ieresearchgate.net |
| CYP1A2 | Major contributor | hpra.ieresearchgate.net |
| CYP3A4 | Major contributor | hpra.ieresearchgate.net |
| CYP2C8 | Contributor | hpra.ie |
| CYP2C19 | Contributor | hpra.ie |
| CYP2D6 | Inhibited by terbinafine, but not a primary metabolic pathway for terbinafine itself. | dermnetnz.orgresearchgate.net |
Stereoselective Aspects of Terbinafine Metabolism and Metabolite Identification
The metabolism of terbinafine (trans-isomer) proceeds through several pathways, including N-demethylation, deamination, and oxidation of the alkyl side chain, resulting in at least fifteen identified metabolites that lack antifungal activity. researchgate.net A potentially reactive aldehyde metabolite, TBF-A (6,6-dimethylhept-2-ene-4-ynal), has been identified in microsomal reactions. researchgate.net
Information regarding the stereoselective metabolism of the terbinafine isomers is limited. One study noted that in monkeys, a CYP2D subfamily enzyme was involved in the formation of a unique cis-(indan) hydroxylated metabolite of a different drug, while CYP3A isoforms formed the trans-(indan)hydroxylated metabolite, demonstrating that stereoselective metabolism by different CYP enzymes can occur. researchgate.net However, this does not directly describe the metabolism of this compound itself. Without specific studies, it is unknown if this compound is metabolized to the same extent or via the same pathways as the trans-isomer, or if unique metabolites are formed.
Research on Drug-Drug Interactions Mediated by Terbinafine
Research into the drug-drug interaction potential of terbinafine has primarily focused on the active trans-isomer. In vivo studies have demonstrated that terbinafine is a potent inhibitor of the CYP2D6 isoenzyme. drugs.comresearchgate.net This inhibition can lead to increased plasma concentrations of drugs that are primarily metabolized by CYP2D6, such as certain tricyclic antidepressants, beta-blockers, and selective serotonin (B10506) reuptake inhibitors (SSRIs). hpra.ie
Conversely, the plasma clearance of terbinafine can be influenced by other drugs. Inducers of CYP450 enzymes, such as rifampicin, can accelerate terbinafine metabolism, while inhibitors of CYP enzymes, like cimetidine (B194882) and fluconazole, can decrease its clearance and increase plasma concentrations. hpra.iemedsafe.govt.nz
There is no specific research available on the potential for this compound to mediate or be a substrate in drug-drug interactions. Given that the concentration of this compound in pharmaceutical products is very low, its clinical significance in terms of drug-drug interactions is likely negligible. However, its intrinsic potential to interact with CYP enzymes has not been formally investigated.
Inhibition and Induction Effects on Cytochrome P450 Systems (e.g., CYP2D6)
There is no available scientific data or research investigating the specific inhibitory or inductive effects of This compound on cytochrome P450 enzyme systems, including the well-studied CYP2D6 isoenzyme.
While extensive research demonstrates that trans-terbinafine is a potent competitive inhibitor of CYP2D6, which can alter the metabolic status of individuals from extensive to poor metabolizers, these findings cannot be extrapolated to the cis-isomer. pharmgkb.orgjwatch.org The unique three-dimensional structure of an isomer can dramatically alter its interaction with enzyme binding sites. Without specific in vitro or in vivo studies on this compound, its potential to inhibit or induce CYP450 enzymes remains unknown.
Due to the absence of research, no data table on the enzymatic inhibition or induction by this compound can be generated.
Impact on Concomitant Drug Metabolism and Clearance
Consistent with the lack of data on its interaction with CYP450 enzymes, there is no published research on the impact of This compound on the metabolism and clearance of co-administered drugs.
The significant drug-drug interactions documented for terbinafine, such as its effect on the pharmacokinetics of desipramine (B1205290) and tramadol, are attributed to the potent CYP2D6 inhibition by the trans-isomer. researchgate.netnih.gov These interactions can lead to increased plasma concentrations and potential toxicity of drugs that are substrates of CYP2D6. nih.gov However, whether the cis-isomer contributes to, or has any effect on, these interactions has not been studied. Given its status as a minor impurity, its clinical impact is presumed to be negligible, though this has not been scientifically verified.
Without dedicated studies, it is not possible to provide findings or a data table detailing the effects of this compound on the pharmacokinetics of other medications.
Advanced Analytical Methodologies for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC, particularly in its reverse-phase mode, stands as a cornerstone for the analysis of terbinafine (B446) isomers. Its high separation efficiency and sensitivity make it ideal for quality control and stability testing.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the separation and quantification of terbinafine and its related substances, including the cis-isomer (also referred to as Z-terbinafine). researchgate.netnih.gov The development of a successful RP-HPLC method hinges on the careful optimization of chromatographic conditions to achieve adequate resolution between the closely related isomers.
A notable RP-HPLC method was developed for the simultaneous determination of terbinafine, its impurity 1-methylaminomethylnaphtalene, and three degradation products, which include the Z-terbinafine isomer. nih.gov This method employs a cyano (CN) stationary phase, which offers different selectivity compared to standard C18 columns, proving effective for separating these structurally similar compounds. The analysis is typically carried out with UV detection, as the naphthalene (B1677914) moiety in the terbinafine structure provides strong chromophoric activity. nih.gov The method's validation confirms its suitability for routine quality control, demonstrating sufficient selectivity, precision, and accuracy for the determination of cis-Terbinafine. nih.gov
| Parameter | Condition | Source(s) |
| Column | NUCLEOSIL 100-5-CN | nih.gov |
| Mobile Phase | Tetrahydrofuran : Acetonitrile : Citrate Buffer (pH 4.50) (10:20:70, v/v/v) | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Detection | UV at 226 nm | nih.gov |
| Analysis Time | < 32 minutes | nih.gov |
This interactive table summarizes the chromatographic conditions for the separation of terbinafine isomers.
Stability-indicating assay methods (SIAMs) are crucial for assessing the purity of drug substances under various environmental conditions, as mandated by regulatory bodies like the International Conference on Harmonization (ICH). nih.govcore.ac.uk These methods are designed to separate the intact drug from any degradation products that may form under stress conditions such as acid or base hydrolysis, oxidation, heat, and light exposure. samipubco.comrjptonline.org
For terbinafine, the development of a stability-indicating RP-HPLC method is essential for monitoring the formation of degradation products, including the potential for isomerization from the therapeutically active trans-isomer to the cis-isomer. nih.gov Forced degradation studies are performed to demonstrate the method's specificity. samipubco.comrjptonline.org For example, terbinafine hydrochloride is subjected to acidic, basic, oxidative, thermal, and photolytic stress. samipubco.comrjptonline.org The resulting chromatograms must show that the peaks corresponding to the degradation products are well-resolved from the main terbinafine peak, thus proving the method's stability-indicating nature. rjptonline.org These methods are validated for linearity, accuracy, precision, and robustness to ensure they are suitable for the quantitative determination of terbinafine and the assessment of its isomeric purity over time. nih.govsamipubco.com
| Stress Condition | Reagent/Parameter | Duration | Source(s) |
| Acid Hydrolysis | 1.0 N HCl | 12 hours | samipubco.com |
| Base Hydrolysis | 1.0 N NaOH | 12 hours | samipubco.com |
| Oxidative Degradation | 3% H₂O₂ | 3 hours | samipubco.com |
| Thermal Degradation | 80 °C | 6 hours | samipubco.com |
| Photolytic Degradation | UV light | 6 hours | samipubco.com |
This interactive table outlines typical stress conditions used in forced degradation studies for developing stability-indicating methods.
Reverse-Phase HPLC for Separation and Quantification of Terbinafine Isomers
Spectroscopic Techniques for Isomer Analysis
Spectroscopic methods offer rapid and often non-destructive analysis, providing valuable alternatives and complementary information to chromatographic techniques for isomer analysis.
While standard UV-Visible spectrophotometry can be used for the quantification of terbinafine, advanced techniques like derivative spectrophotometry are required to enhance selectivity, which is particularly important for resolving the overlapping spectra of isomers. nih.govmedwinpublishers.com First-derivative (D¹) spectrophotometry measures the rate of change of absorbance with respect to wavelength. This technique can resolve overlapping spectral bands into sharper, more defined peaks, allowing for the determination of an individual component in a mixture without prior separation. nih.gov For instance, a first-order derivative method has been employed for the simultaneous determination of terbinafine and other drugs by identifying zero-crossing points where one component has zero absorbance, eliminating its interference in the quantification of the other. medwinpublishers.com Such methods are valuable for quality control due to their simplicity, speed, and cost-effectiveness. scholarsresearchlibrary.com
Spectrofluorimetry is an inherently sensitive technique, but its selectivity can be compromised by the common issue of overlapping excitation and emission spectra, especially in mixtures of structurally related compounds like isomers. royalsocietypublishing.orgresearchgate.net To overcome this, a novel and highly selective approach combining synchronous fluorescence spectroscopy (SFS) with derivative spectroscopy has been developed for the determination of terbinafine. royalsocietypublishing.orgafricaresearchconnects.com
SFS involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference (Δλ). researchgate.net This simplifies the spectral bands, reduces matrix interference, and improves resolution. researchgate.net By further applying a first-derivative calculation to the synchronous spectrum, the method's selectivity is significantly enhanced. africaresearchconnects.comresearchgate.net This combined approach permits the successful estimation of terbinafine, even in the presence of other fluorescent compounds, by measuring the first-derivative amplitude at a specific wavelength. royalsocietypublishing.orgresearchgate.net The method has demonstrated high sensitivity, with low limits of detection and quantification, making it suitable for analysis in various matrices. africaresearchconnects.comymerdigital.com
| Parameter | Value | Source(s) |
| Technique | First-Derivative Synchronous Spectrofluorimetry | royalsocietypublishing.orgresearchgate.netafricaresearchconnects.com |
| Wavelength Difference (Δλ) | 60 nm | royalsocietypublishing.orgafricaresearchconnects.com |
| Measurement Wavelength (Terbinafine) | 257 nm | royalsocietypublishing.orgafricaresearchconnects.com |
| Linearity Range (Terbinafine) | 0.1–0.7 µg/mL | royalsocietypublishing.orgafricaresearchconnects.com |
| Limit of Detection (LOD) | 0.013 µg/mL | africaresearchconnects.comymerdigital.com |
| Limit of Quantification (LOQ) | 0.04 µg/mL | africaresearchconnects.comymerdigital.com |
This interactive table presents the performance characteristics of the combined derivative and synchronous spectrofluorimetric method for terbinafine analysis.
Advanced Spectrophotometric Methodologies
Capillary Electrophoresis for High-Resolution Separation
Capillary electrophoresis (CE) has emerged as a powerful analytical tool offering high separation efficiency, rapid analysis times, and a different selectivity mechanism compared to HPLC. ceu.es These attributes make it particularly well-suited for the challenging separation of isomers and other closely related impurities.
Capillary zone electrophoresis (CZE) is the most common mode of CE used for this purpose. In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. nih.gov The separation of terbinafine and its isomers can be achieved rapidly and with high resolution. ceu.esresearchgate.net Method development involves optimizing parameters such as the pH and composition of the running buffer, applied voltage, and capillary temperature. nih.gov For basic compounds like terbinafine, acidic buffers (e.g., phosphate (B84403) or glycine (B1666218) buffers at pH ~2.2-2.7) are often used to ensure the analytes are fully ionized, which suppresses the electro-osmotic flow and allows for separation based on charge-to-size ratio. ceu.esnih.gov The high resolving power of CZE allows for baseline separation of multiple components, including the parent drug and its metabolites or isomers, in a single run lasting only a few minutes. ceu.esresearchgate.net
| Parameter | Condition | Source(s) |
| Technique | Capillary Zone Electrophoresis (CZE) | ceu.esnih.gov |
| Running Buffer | 0.05 M Phosphate Buffer (pH 2.2) | ceu.esresearchgate.net |
| Alternate Buffer | 20 mmol/L Glycine Buffer (pH 2.7) with 0.2% m-HEC | nih.gov |
| Detection | UV at 220-224 nm | ceu.esnih.gov |
| Analysis Time | < 4-6 minutes | ceu.esnih.gov |
| Limit of Detection (LOD) | 1.73 µmol/L (0.57 µg/mL) | nih.gov |
This interactive table summarizes the conditions for the high-resolution separation of terbinafine-related compounds by Capillary Electrophoresis.
Optimization of Sample Preparation Techniques for Complex Biological and Formulation Matrices
The accurate quantification of this compound, a geometric isomer and significant impurity of Terbinafine, in complex biological and formulation matrices presents considerable analytical challenges. The inherent complexity of matrices such as plasma, urine, tissues, and various pharmaceutical dosage forms necessitates robust sample preparation protocols. The primary objectives of these procedures are to eliminate interfering endogenous or exogenous components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the subsequent analytical system, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The optimization of these techniques is critical for ensuring the sensitivity, specificity, and reproducibility of the analytical method. researchgate.net
For biological matrices, the main techniques employed are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.netresearchgate.net In the quality control of pharmaceutical formulations, sample preparation typically involves dissolution, extraction from the formulation base, and dilution. ajpaonline.comscielo.br
Liquid-Liquid Extraction (LLE) in Biological Matrices
Liquid-liquid extraction is a conventional and widely used technique for isolating terbinafine and its isomers from biological fluids. researchgate.net This method operates on the principle of partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. Optimization involves the careful selection of the extraction solvent, adjustment of the sample's pH to suppress the ionization of the basic terbinafine molecule (pKa ≈ 7.1), and the inclusion of an appropriate internal standard (IS) to account for variability. researchgate.netgoogle.com
Research has explored various solvent systems to maximize extraction efficiency. For instance, a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v) has been successfully used to extract terbinafine from as little as 100 μL of human plasma, demonstrating high recovery and suitability for high-throughput analysis when coupled with UPLC-MS/MS. nih.gov Another automated LLE method utilized a mixture of methyl t-butyl ether (MTBE) and hexane (B92381) (70:30, v/v) in a 96-deepwell plate format, significantly reducing sample preparation time. nih.gov For simpler HPLC-UV systems, hexane alone has proven effective for extraction from plasma. researchgate.nettennessee.edu The optimization process often involves testing different solvent polarities and ratios to achieve the cleanest extract and highest analyte recovery, minimizing matrix effects for sensitive MS detection. nih.gov
Table 1: Examples of Optimized Liquid-Liquid Extraction (LLE) Protocols for Terbinafine Analysis
| Matrix | Extraction Solvent(s) | Internal Standard (IS) | Analytical Method | Key Finding | Reference |
| Human Plasma | Ethyl acetate: n-hexane (80:20, v/v) | Terbinafine-d7 | UPLC-MS/MS | High sensitivity from a small plasma volume (100 µL). | nih.gov |
| Human Plasma | Methyl t-butyl ether (MTBE): Hexane (70:30, v/v) | N-methyl-1-naphthalenemethylamine | LC-MS/MS | Fully automated, high-throughput method using 96-well plates. | nih.gov |
| Parrot Plasma | Hexane | Butenafine | HPLC-UV | Simple extraction for analysis in small-volume plasma samples. | researchgate.nettennessee.edu |
| Rat Tissues | Not specified; followed by homogenization | Not specified | HPLC-UV | Involved initial tissue homogenization; skin required dissolution in NaOH prior to extraction. | researchgate.net |
Solid-Phase Extraction (SPE) in Biological and Environmental Matrices
Solid-phase extraction is often considered superior to LLE due to its simplicity, lower consumption of organic solvents, ability to provide cleaner extracts, and potential for higher enrichment factors. researchgate.net The SPE process involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are then washed away, and the analyte is eluted with a small volume of a strong solvent. lcms.cz
Optimization of SPE focuses on selecting the appropriate sorbent material (e.g., C18, phenyl), conditioning and equilibration solvents, wash solutions, and elution solvent. researchgate.netnih.gov For terbinafine, a lipophilic compound, reversed-phase SPE cartridges like C18 are commonly used. researchgate.net The pH of the sample loaded onto the cartridge is a critical parameter to ensure efficient retention. A validated method for terbinafine in human plasma utilized SPE to achieve a mean recovery of 84.3% with excellent precision. researchgate.net On-line SPE systems, which integrate sample cleanup directly with the HPLC system via column switching, have also been developed for the simultaneous determination of terbinafine and its metabolites in plasma and urine. nih.gov While offering high automation, these on-line methods can face challenges with varying extraction efficiencies due to differences in hydrophobicity between the parent drug and its metabolites. nih.gov
Table 2: Examples of Optimized Solid-Phase Extraction (SPE) Protocols for Terbinafine Analysis
| Matrix | Sorbent Type | Key Optimization Parameters | Recovery | Analytical Method | Reference |
| Human Plasma | Not Specified | Method designed to minimize variability. | 84.3% | LC-MS/MS | researchgate.net |
| Human Plasma & Urine | Phenyl Column (On-line SPE) | Column-switching device for automated cleanup. | 55-100% | HPLC-UV | nih.gov |
| Surface Water | Not Specified | SPE required to concentrate analytes and manage matrix interference. | Not Specified | Not Specified |
Sample Preparation for Formulation Matrices
Quality control analysis of this compound in pharmaceutical formulations requires methods to efficiently separate it from excipients. The sample preparation strategy depends heavily on the dosage form. nih.gov
Tablets: The standard procedure involves weighing and grinding a number of tablets to create a fine, homogenous powder. A portion of this powder is then accurately weighed and dissolved in a suitable solvent, which is often the mobile phase used in the subsequent HPLC analysis or a solvent like methanol. scielo.brfarmaciajournal.com Sonication is frequently used to ensure complete dissolution of the active ingredient. scielo.br The resulting solution is then filtered to remove insoluble excipients before injection into the analytical instrument. scielo.br
Creams and Gels: Extracting the analyte from semi-solid dosage forms is more complex. It requires a solvent system capable of breaking the emulsion or dissolving the gel matrix to release the drug, followed by separation from the formulation base. nih.gov
Solutions: For liquid formulations, such as oral or topical solutions, sample preparation is typically straightforward, involving a simple and accurate dilution with the mobile phase or a suitable solvent to bring the concentration into the linear range of the analytical method. scielo.brphmethods.net
The optimization for all formulation types aims to ensure complete extraction of the analyte from the matrix without causing its degradation, while effectively removing any excipients that might interfere with the chromatographic analysis. ajpaonline.comscielo.br
Preclinical Development and Translational Research on Terbinafine Formulations
Design and Evaluation of Novel Drug Delivery Systems for Terbinafine (B446)
The development of novel drug delivery systems for antifungal agents like terbinafine is primarily driven by the need to enhance local drug concentrations at the site of infection, improve skin penetration, and minimize systemic side effects.
Vesicular carriers are microscopic, lipid-based vesicles that can encapsulate therapeutic agents. They are designed to improve the solubility and stability of drugs and facilitate their transport across biological membranes.
Ethosomes are specialized lipid vesicles containing a high concentration of ethanol (B145695), which acts as a permeation enhancer. Research has demonstrated that ethosomal formulations of terbinafine hydrochloride can significantly improve its skin deposition and permeation characteristics compared to conventional cream formulations. These carriers are typically characterized by their vesicular shape, size, and lamellarity, often visualized using transmission electron microscopy. The entrapment efficiency of terbinafine in ethosomes has been reported to be high, indicating effective encapsulation of the drug.
Liposomes are another class of vesicular carriers composed of phospholipid bilayers. They have been investigated for the dermal delivery of various antifungal drugs. Liposomal formulations can enhance the antifungal activity of terbinafine by increasing its concentration in the stratum corneum and epidermis, where dermatophyte infections reside. The physicochemical properties of liposomes, such as vesicle size, zeta potential, and encapsulation efficiency, are critical determinants of their performance and are thoroughly evaluated during preclinical development.
| Carrier Type | Key Components | Typical Size Range (nm) | Entrapment Efficiency (%) | Primary Advantage for Dermal Delivery |
|---|---|---|---|---|
| Ethosomes | Phospholipids, Ethanol, Water | 100-300 | >70 | Enhanced skin permeation due to the fluidizing effect of ethanol on the stratum corneum lipids. |
| Liposomes | Phospholipids, Cholesterol, Water | 50-450 | 50-90 | Improved drug localization in the upper skin layers and reduced systemic absorption. |
Transdermal patches offer a non-invasive and controlled method for drug delivery, providing sustained release of the active agent over an extended period. For antifungal therapy, this can lead to improved patient compliance and more consistent drug levels at the target site.
The development of a transdermal patch for a compound like cis-terbinafine would involve the incorporation of the drug into a polymeric matrix. The choice of polymer is critical and influences the patch's adhesion, flexibility, and drug-release profile. Preclinical research in this area focuses on evaluating the in vitro drug release and skin permeation of various patch formulations.
To overcome the barrier function of the stratum corneum, chemical permeation enhancers are often included in transdermal formulations. These enhancers can act by disrupting the lipid structure of the stratum corneum, thereby increasing drug diffusivity. Studies on terbinafine have explored the use of various enhancers, including fatty acids, terpenes, and surfactants, to improve its transdermal flux. The effectiveness of these enhancers is quantified through in vitro permeation studies using diffusion cells, such as Franz diffusion cells, with animal or human skin models.
Development and Characterization of Vesicular Carriers (e.g., Ethosomes, Liposomes)
Application of Statistical Experimental Design for Formulation Optimization
The development of a robust and effective drug formulation is a complex process involving multiple variables. Statistical experimental designs are powerful tools that allow for the systematic investigation of these variables and the optimization of the formulation.
Factorial designs and response surface methodologies (RSM) are statistical techniques used to understand the relationship between formulation variables and the resulting product characteristics. In the context of developing a this compound formulation, these methods could be employed to optimize factors such as drug concentration, polymer type, and permeation enhancer concentration.
A factorial design would allow researchers to simultaneously study the effects of multiple factors and their interactions. For example, a 2³ factorial design could be used to investigate the influence of three variables at two different levels each. The outcomes of these experiments, known as responses, could include drug release rate, skin permeation, and physical stability of the formulation.
RSM is then often used to model the relationship between the factors and the responses, generating a mathematical equation that can be used to predict the performance of different formulations. This allows for the identification of an optimal formulation with desired characteristics without the need for exhaustive experimental work.
Comparative Preclinical Bioequivalence and Therapeutic Equivalence Studies
Once an optimized formulation has been developed, it is necessary to compare its performance to a reference formulation. This is done through bioequivalence and therapeutic equivalence studies.
In the preclinical setting, bioequivalence studies for topical formulations often involve comparing the rate and extent of drug absorption into the skin. This can be assessed using in vitro permeation studies or by measuring drug concentrations in different skin layers after topical application in animal models. The goal is to demonstrate that the new formulation delivers the drug to the target site in a manner that is comparable to the reference product.
Therapeutic equivalence studies in preclinical models would involve evaluating the efficacy of the new formulation in an animal model of dermatophytosis. This could involve treating infected animals with the test and reference formulations and comparing the clinical and mycological outcomes. A finding of therapeutic equivalence would indicate that the new formulation is as effective as the reference standard in treating the infection.
Addressing Reproducibility and Validity Challenges in Preclinical Research for Terbinafine Development
Reproducibility and validity are critical for the successful translation of preclinical research findings into clinical applications. In the development of terbinafine formulations, several challenges can impact the reliability of preclinical data.
One major challenge is the inherent variability of biological systems, particularly the skin. The permeability of skin can vary significantly between individuals and even between different anatomical sites on the same individual. This variability can make it difficult to obtain consistent results in in vitro and in vivo permeation studies. To address this, researchers must use standardized protocols, carefully control experimental conditions, and use a sufficient number of replicates to ensure the statistical power of their findings.
Another challenge is the lack of standardized animal models for dermatophytosis. Different animal species and strains can exhibit varying susceptibility to fungal infections, and the methods used to induce infection can also differ between laboratories. This can lead to inconsistencies in the evaluation of therapeutic efficacy. The development and validation of more standardized and predictive animal models are crucial for improving the reproducibility of preclinical efficacy studies.
Furthermore, the physicochemical characterization of novel formulations must be thorough and well-documented. Incomplete characterization of parameters such as particle size, drug loading, and stability can make it difficult for other researchers to replicate the formulation and verify the reported findings. Adherence to good laboratory practices and detailed reporting of experimental methods are essential for ensuring the reproducibility and validity of preclinical research in terbinafine formulation development.
Q & A
What are the key physicochemical properties of cis-Terbinafine critical for designing in vitro antifungal activity assays?
Level: Basic
Answer:
Designing robust in vitro assays requires characterizing cis-Terbinafine’s solubility (in aqueous and organic solvents), partition coefficient (log P), and stability under experimental conditions (e.g., pH, temperature). Use techniques like high-performance liquid chromatography (HPLC) to quantify degradation products and spectrophotometry to monitor structural integrity. These parameters directly influence dosing consistency and reproducibility in antifungal susceptibility testing .
How can researchers optimize the synthetic route for this compound to improve enantiomeric purity while maintaining scalability?
Level: Advanced
Answer:
Optimization involves evaluating chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) and asymmetric catalysis. Use kinetic and thermodynamic studies to assess reaction pathways. Validate enantiomeric purity via circular dichroism (CD) or chiral HPLC. Scalability requires balancing solvent systems, catalyst loading, and reaction time—prioritize orthogonal analytical methods to detect stereochemical byproducts .
What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
Level: Basic
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for plasma/serum quantification due to high sensitivity and specificity. Validate methods per ICH Q2(R1) guidelines, including linearity (1–100 ng/mL), precision (<15% RSD), and recovery rates (>85%). Cross-validate with UV-Vis spectroscopy for bulk analysis in formulation matrices .
What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Level: Advanced
Answer:
Address discrepancies by:
- Bioavailability studies: Compare plasma concentration-time profiles with in vitro IC50 values.
- Metabolite profiling: Identify active/inactive metabolites via LC-MS.
- PK/PD modeling: Corrogate exposure-response relationships using nonlinear mixed-effects models.
Incorporate tissue-specific penetration studies (e.g., skin biopsies for dermatophytosis models) to bridge in vitro-in vivo gaps .
How should stability studies for this compound formulations be designed under ICH guidelines?
Level: Basic
Answer:
Follow ICH Q1A(R2) for accelerated stability testing:
- Conditions: 40°C/75% RH for 6 months; 25°C/60% RH for long-term.
- Analytical endpoints: Assay potency, degradation products (HPLC), and physicochemical properties (DSC for polymorphism). Include photostability (ICH Q1B) using controlled UV exposure. Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .
What computational modeling approaches predict this compound’s binding affinity to fungal squalene epoxidase?
Level: Advanced
Answer:
Use molecular docking (AutoDock Vina, Schrödinger) to map ligand-receptor interactions, focusing on hydrophobic pockets and hydrogen bonding. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns. Cross-correlate with experimental IC50 values from enzyme inhibition assays. Address force field limitations by comparing MM/PBSA and free-energy perturbation methods .
What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Level: Basic
Answer:
Apply nonlinear regression (e.g., log-logistic model) to calculate EC50/LC50 values. Use ANOVA with post-hoc Tukey tests for inter-dose comparisons. For longitudinal toxicity data, employ mixed-effects models to account for intra-subject variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size .
How do stereochemical impurities in this compound affect antifungal activity, and what methods detect them?
Level: Advanced
Answer:
Even minor enantiomeric impurities (e.g., trans-Terbinafine) can reduce efficacy by competing for target binding. Quantify impurities via chiral HPLC with polarimetric detection. Correlate impurity levels (0.1–5%) with antifungal MIC values in Candida spp. assays. Use X-ray crystallography to confirm stereochemical interference at the squalene epoxidase active site .
Methodological Frameworks for Research Design
- PICO Framework: Apply to therapeutic efficacy studies (Population: Fungal strains; Intervention: cis-Terbinafine dose; Comparison: Standard antifungals; Outcome: MIC90) .
- FINER Criteria: Ensure questions are Feasible (e.g., access to chiral analytics), Novel (e.g., stereochemical optimization), and Relevant (e.g., addressing antifungal resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
